2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-28-16-8-4-14(5-9-16)23-18(26)12-30-21-24-17-10-11-29-19(17)20(27)25(21)15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENNYUTAUWABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative that exhibits promising biological activities. This article reviews its pharmacological potential, focusing on its antibacterial, enzyme inhibitory, and other relevant biological activities.
- Molecular Formula : C22H18ClN3O2S2
- Molecular Weight : 455.99 g/mol
- CAS Number : Not specified in the sources.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar thieno[3,2-d]pyrimidin structures exhibit significant antibacterial properties. For instance:
- The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Comparative studies indicated that derivatives with similar structural features had IC50 values ranging from 1.13 to 6.28 µM against various bacterial strains, suggesting a robust antibacterial mechanism .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Escherichia coli | 21.25 (Control) |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound displayed significant inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases. The assay results indicated a promising potential for developing therapeutic agents targeting AChE .
- Urease Inhibition : The compound exhibited strong urease inhibitory activity, which is beneficial for treating conditions like urinary tract infections and gastric infections caused by Helicobacter pylori. The IC50 values reported for related compounds ranged from 1.13 to 6.28 µM .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives of thieno[3,2-d]pyrimidines indicated that the incorporation of a sulfanyl group significantly enhanced antibacterial activity against various pathogens. The study utilized both in vitro and in vivo models to assess efficacy .
- Enzyme Inhibition Assays : Research highlighted the importance of substituents on the thieno[3,2-d]pyrimidine core in modulating enzyme inhibition. Variations in the phenyl groups influenced the binding affinity and inhibitory potency against AChE and urease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s key structural analogs differ in substituents on the pyrimidine ring, acetamide group, or heterocyclic framework. These modifications impact solubility, stability, and bioactivity:
Table 1: Substituent Comparison of Key Analogs
Notes:
Physicochemical Properties
Computational and Crystallographic Data
- Crystal structures : Analogous compounds (e.g., ) were refined using SHELXL, indicating precise conformational data for structure-activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
